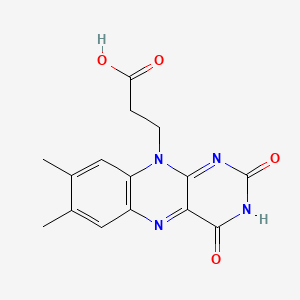

10-(Carboxyethyl)flavin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20781-13-9 |

|---|---|

Molecular Formula |

C15H14N4O4 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

3-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)propanoic acid |

InChI |

InChI=1S/C15H14N4O4/c1-7-5-9-10(6-8(7)2)19(4-3-11(20)21)13-12(16-9)14(22)18-15(23)17-13/h5-6H,3-4H2,1-2H3,(H,20,21)(H,18,22,23) |

InChI Key |

QSEDXUHADUCKNA-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CCC(=O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CCC(=O)O |

Other CAS No. |

20781-13-9 |

Synonyms |

10-(carboxyethyl)flavin |

Origin of Product |

United States |

Mechanistic Investigations of 10 Carboxyethyl Flavin Reactivity

Electron Transfer Pathways and Redox States of Flavin Chromophores

The isoalloxazine moiety of flavins can exist in three primary redox states: the oxidized (quinone), the one-electron reduced (semiquinone), and the two-electron reduced (hydroquinone) forms. asm.org This capacity for both one- and two-electron transfer distinguishes flavins from other redox cofactors that typically handle only one or two-electron processes exclusively. asm.org

Flavins in their oxidized state can accept a single electron to form a semiquinone radical. asm.org This one-electron reduction is a key step in many flavoenzyme catalytic cycles. asm.orgacs.org The stability of the resulting semiquinone, which can be neutral or anionic, is highly influenced by the surrounding protein environment. uky.edu In some flavoenzymes, known as electron-transferring flavoproteins (ETFs), one flavin cofactor is specialized to mediate single electron transfers via a stable anionic semiquinone state. nih.gov The formation of a semiquinone radical is crucial for processes like electron bifurcation, where the energy of two electrons is redistributed to generate a highly reducing species. nsf.gov The one-electron redox potential for the initial electron transfer from a reduced flavin to an acceptor like molecular oxygen can present a thermodynamic barrier, but this is often overcome within the enzyme's active site. acs.org

Many flavin-mediated reactions involve proton-coupled electron transfer (PCET), where the movement of an electron is coupled to the transfer of a proton. semanticscholar.orgnih.gov This coupling can lower the activation energy and avoid high-energy intermediates that would be formed if the electron and proton were transferred separately. diva-portal.org PCET mechanisms are diverse and can be concerted, where the electron and proton transfer simultaneously, or sequential. nih.govdiva-portal.org In the context of flavin reactivity with oxygen, PCET is crucial. acs.org For instance, the reaction can be initiated by a single electron transfer coupled with a proton transfer from a nearby amino acid residue, like histidine, to the oxygen molecule. researchgate.net This forms a flavin semiquinone and a perhydroxyl radical, which can then combine to form a C4a-hydroperoxyflavin intermediate. acs.orgresearchgate.net The specific PCET mechanism, whether it's a hydride transfer (2e-/1H+) or a hydrogen-atom transfer (1e-/1H+), often depends on the substrate being oxidized. semanticscholar.orgchemrxiv.org

Radical Pair Formation and Quenching Mechanisms

The photoexcitation of flavins generates a triplet state that is a powerful oxidizing agent, capable of reacting with various biomolecules, including amino acids. core.ac.uk These reactions often proceed via the formation of radical pairs.

The photoexcited flavin triplet state reacts readily with electron-rich amino acid side chains, particularly those of tryptophan, tyrosine, and histidine. nih.govresearchgate.net The primary mechanism for the reaction with tryptophan and tyrosine is electron transfer, leading to the formation of a flavin semiquinone radical and an amino acid radical cation. nih.gov For histidine, the reaction mechanism and rate are highly dependent on the pH and the protonation state of both the flavin and the histidine's imidazole (B134444) ring. nih.govresearchgate.net The reaction with indole, the side chain of tryptophan, occurs at nearly diffusion-controlled rates. researchgate.net In contrast, the reaction with imidazole, the side chain of histidine, is significantly slower. researchgate.net

The quenching of the flavin triplet state by amino acids involves electron abstraction, forming a radical ion pair. The kinetics of this process are influenced by electronic factors that affect the stability of the resulting radical cation. researchgate.net For instance, deprotonation of the radical cation is a common subsequent step. researchgate.net The primary photochemical event is the electron-transfer quenching of the sensitizer's excited triplet state by the amino acid. acs.org The resulting radical cations are key intermediates; for example, sulfur-containing radical cations can undergo decarboxylation to produce α-aminoalkyl radicals. acs.org

The table below presents the rate constants for the reaction of a triplet-excited flavin with various amino acid derivatives in aqueous solutions.

| Reactant | Rate Constant (k) in L mol⁻¹ s⁻¹ | Conditions |

| Indole (Tryptophan side chain) | ~2.7 x 10⁹ | 293 K |

| Imidazole (Histidine side chain) | < 2.0 x 10⁸ | 293 K |

| Histidine (free base) | ~1.8 x 10⁸ | - |

| 4-Methylimidazole | 9.0 x 10⁸ | - |

| 4-Methylimidazole + ZnCl₂ | 4.1 x 10⁸ | Complexation with Zn²⁺ |

| 4-Methylimidazole + NaOAc | 2.0 x 10⁹ | H-bond accepting anion |

| Data sourced from laser flash photolysis studies. researchgate.net |

Nucleophilic Reactivity of Flavin Centers and Adduct Formation

The versatility of the flavin cofactor, including 10-(carboxyethyl)flavin, is central to its role in a vast array of biochemical reactions. Beyond their canonical function in redox chemistry, flavins can act as nucleophiles, leading to the formation of covalent adducts with substrates. This reactivity is critical for a range of enzymatic mechanisms. The isoalloxazine ring of the flavin can stabilize multiple oxidation states, which allows it to participate in both one- and two-electron transfer processes. nih.gov In non-redox reactions, the reduced flavin acts as a nucleophile to form transient covalent intermediates. nih.gov This section explores the nucleophilic reactivity at two key positions on the flavin ring, the C4a and N5 atoms, and the subsequent activation of molecular oxygen.

For many years, the C4a position of the reduced flavin was the primary recognized site for covalent catalysis in flavoenzymes. nih.gov The reaction of the reduced flavin with molecular oxygen often proceeds through the formation of a C4a-peroxyflavin adduct. nih.govacs.org This intermediate is crucial for the catalytic cycle of flavin-dependent monooxygenases, which insert an oxygen atom into a substrate. acs.orgmanchester.ac.uk

The formation and stabilization of the C4a-(hydro)peroxyflavin intermediate are tightly controlled by the enzyme's active site. core.ac.uk For instance, in a group of monooxygenases, the NADP+ cofactor, while being the reducing agent for the flavin, also plays a vital role in stabilizing the C4a-peroxyflavin intermediate through hydrogen bonding. acs.orgcore.ac.uk Specifically, the 2'-hydroxyl group of the nicotinamide (B372718) ribose of NADP+ has been shown to be crucial for the formation of the C4a-hydroperoxyflavin in certain N-hydroxylating flavin monooxygenases. nih.gov This interaction facilitates the transfer of a proton to the C4a-peroxyflavin. nih.gov

The reactivity of the C4a position is not limited to reactions with oxygen. Studies have shown that the C4a position can also be a site for nucleophilic attack by other molecules. For example, the anion of nitromethane (B149229) has been shown to add to the C4a position of a flavin analogue. nih.gov However, this particular adduct did not lead to the oxidation of the nitroalkane, suggesting that C4a-adduct formation is not always a productive step in catalysis for all substrates. nih.gov

The table below summarizes key findings related to C4a-adduct formation.

| Enzyme/System | Substrate/Reactant | Key Finding |

| Flavin-dependent monooxygenases | Molecular Oxygen | Form a C4a-(hydro)peroxyflavin intermediate for substrate oxygenation. acs.orgmanchester.ac.uk |

| N-hydroxylating flavin monooxygenases | Molecular Oxygen | The 2'-OH of the NADP+ nicotinamide ribose is critical for C4a-hydroperoxyflavin formation. nih.gov |

| Flavin analogue | Nitromethane anion | Forms a C4a-adduct, but this is not an intermediate in the oxidation of the nitroalkane. nih.gov |

While the C4a position has been extensively studied, recent research has highlighted the N5 position of the flavin ring as another protean site of reactivity. nih.govfrontiersin.org The N5 atom can act as a nucleophile, forming covalent adducts with substrates in a growing number of newly discovered flavin-dependent enzyme mechanisms. nih.govfrontiersin.org Unlike the C4a position, which is more commonly associated with one-electron chemistry, the N5 position is often involved in two-electron reactivity. nih.gov

Furthermore, the enzyme EncM utilizes a flavin N5-oxide as an oxygenating species, a departure from the canonical C4a-peroxyflavin mechanism. nih.govacs.org This highly unusual four-electron oxidized flavin species is formed through the reaction of the reduced flavin with dioxygen. nih.gov While the precise mechanism of its formation is still under investigation, it is clear that the N5 position is directly involved in the oxygenation of the substrate. nih.govfrontiersin.org

The following table outlines significant findings concerning N5-adduct formation.

| Enzyme/System | Substrate/Reactant | Key Finding |

| UDP-galactopyranose mutase (UGM) | UDP-galactopyranose | Forms a transient covalent FAD-galactose iminium adduct at the N5 position. frontiersin.org |

| EncM | Poly(β-carbonyl) substrate, Dioxygen | Utilizes a flavin N5-oxide as the oxygenating species. nih.govacs.org |

| Flavin analogue | Carbanions of furoin (B1674284) and phenacyl alcohol | Oxidation does not proceed through an N5-flavin adduct. nih.gov |

The activation of molecular oxygen by flavins is a fundamental process in biochemistry. Flavoenzymes tightly control the reaction with O2 to either produce hydrogen peroxide (oxidases) or to form a reactive flavin-oxygen intermediate for substrate oxygenation (monooxygenases). acs.orgcore.ac.uk The initial step in the reaction of a reduced flavin with dioxygen is generally considered to be a single electron transfer, forming a caged radical pair of superoxide (B77818) anion and flavin semiquinone. core.ac.uknih.gov

From this radical pair, the reaction can proceed through different pathways. In many monooxygenases, the radical pair collapses to form a C4a-(hydro)peroxyflavin intermediate. acs.orgcore.ac.uk The stability and reactivity of this intermediate are modulated by the protein environment. acs.org For instance, the presence of NADP+ can be crucial for stabilizing the C4a-peroxyflavin. acs.org

Alternatively, a second one-electron transfer can occur, leading directly to the formation of oxidized flavin and hydrogen peroxide, a characteristic of many flavoprotein oxidases. nih.gov

A more recently discovered mechanism for dioxygen activation involves the N5 position of the flavin. In the case of the enzyme EncM, the reaction of the reduced flavin with dioxygen leads to the formation of a flavin N5-oxide, which then acts as the oxygenating species. nih.govacs.org This pathway bypasses the formation of a C4a-peroxyflavin intermediate. nih.gov The proposed mechanism involves the direct transfer of a proton from the flavin N5 to dioxygen, forming a peroxyl radical and an anionic flavin semiquinone. nih.gov

The table below details different mechanisms of dioxygen activation by flavins.

| Mechanism | Key Intermediate(s) | Enzyme Class Example |

| C4a-peroxyflavin pathway | C4a-(hydro)peroxyflavin | Flavin-dependent monooxygenases acs.orgcore.ac.uk |

| Direct H2O2 formation | Caged superoxide-flavosemiquinone radical pair | Flavoprotein oxidases nih.gov |

| N5-oxide pathway | Flavin N5-oxide | EncM nih.govacs.org |

Interactions of 10 Carboxyethyl Flavin in Biological and Model Systems

Flavin-Protein Interactions and Active Site Modulation

The binding of a flavin cofactor to its apoenzyme is a highly specific process governed by a network of interactions that not only anchor the molecule but also fine-tune its electronic properties for catalysis. springernature.com The introduction of a carboxyethyl group at the N10 position of the isoalloxazine ring, as in 10-(Carboxyethyl)flavin, alters the nature of these interactions compared to naturally occurring flavins like FMN and FAD.

Non-covalent forces are fundamental to the reversible association of flavin cofactors with their protein scaffolds. researchgate.net These interactions, though individually weak, collectively provide the stability required for enzyme function while allowing for the dynamic conformational changes often associated with catalysis. For this compound, the terminal carboxylate group introduces a prominent site for electrostatic and hydrogen bonding interactions.

Hydrogen bonds are critical in orienting the flavin cofactor within the active site and modulating its redox potential. researchgate.netmdpi.com In typical flavoproteins, the pyrimidine (B1678525) sub-nucleus of the isoalloxazine ring, particularly the N1, O2, N3, and O4 atoms, serves as a primary hub for hydrogen bonding with protein residues and backbone amides. nih.govnih.gov For instance, in D-amino acid oxidase, the side-chain hydroxyl of a threonine residue forms a hydrogen bond with the C(2)=O of the FAD moiety. nih.gov

The carboxyethyl group of this compound provides an additional and potent hydrogen-bonding moiety. The carboxylate can act as a hydrogen bond acceptor, interacting with donor groups from amino acid side chains such as tyrosine, serine, threonine, or lysine. This interaction is analogous to how the phosphate (B84403) group of FMN contributes to its binding specificity. The presence of this carboxylate group could potentially lead to the formation of salt bridges with positively charged residues like arginine or lysine, further anchoring the flavin within the active site.

| Interacting Atom/Group (Flavin) | Potential H-Bonding Partner (Protein) | Significance |

| O2, N3, O4 | Backbone amides, Ser, Thr, Tyr side chains | Orientation of the isoalloxazine ring, redox tuning. nih.govnih.gov |

| N5 | Amino acid side chains | Stabilization of reduced flavin species. nih.gov |

| Carboxylate group (of carboxyethyl) | Arg, Lys, Tyr, Ser, Thr side chains | Enhanced binding affinity, specific orientation of the N10-substituent. |

Table 1: Potential Hydrogen Bonding Interactions with this compound. This table provides an interactive overview of the potential hydrogen bonding partners for different parts of the this compound molecule within a protein active site and the significance of these interactions.

The planar isoalloxazine ring of flavins frequently engages in π-stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan within the flavin-binding site. researchgate.netresearchgate.net These interactions are crucial for stabilizing the flavin, often quenching its fluorescence, and can influence the redox potential. researchgate.netnih.gov For example, in short-chain acyl-CoA dehydrogenase (SCAD), aromatic residues flank both faces of the flavin cofactor, engaging in favorable π-σ interactions that help stabilize the reduced flavin. nih.gov The stacking of the isoalloxazine ring between parallel aromatic groups of tyrosine and phenylalanine residues contributes significantly to the high-affinity binding of riboflavin (B1680620) in some antibodies. pnas.org The nature of these stacking interactions can be complex, with some studies suggesting that a hydrogen bond can assist the aromatic stacking, as seen between a tyrosine residue and the FAD cofactor in an RNA methyltransferase. researchgate.net

The substitution at the N10 position in this compound does not directly alter the aromatic system of the isoalloxazine ring, so it is expected to participate in π-stacking interactions in a manner similar to other flavins. The stability and geometry of these interactions would be dictated by the specific arrangement of aromatic residues in the binding pocket of a given flavoprotein.

The binding of a flavin to its apoprotein is a thermodynamically favorable process driven by a combination of electrostatic and hydrophobic interactions. The isoalloxazine ring itself is amphipathic, with a hydrophobic xylene ring and a more hydrophilic pyrimidine portion. pnas.org The carboxyethyl group of this compound introduces a significant electrostatic component to its binding. At physiological pH, the carboxylate anion can engage in strong electrostatic interactions with positively charged residues in the active site, such as arginine and lysine. This is a key difference from the more hydrophobic N10-substituents of some flavin analogues.

While most flavoproteins bind their cofactor non-covalently, a subset, estimated to be around 10%, features a covalent linkage between the flavin and the protein. chemrxiv.orgrug.nl These covalent attachments can involve the C6 or C8 positions of the isoalloxazine ring linking to residues like histidine or cysteine. uky.edu Covalent attachment offers several functional advantages, including increased protein stability, prevention of cofactor dissociation, and tuning of the flavin's redox properties. chemrxiv.orgnih.gov

The carboxyethyl group at the N10 position of this compound does not inherently promote the formation of the common types of covalent adducts seen at the aromatic part of the ring. However, the reactivity of the isoalloxazine ring itself is retained. Under certain conditions, flavins can form covalent adducts at the C4a position with various nucleophiles. researchgate.netresearchgate.net For instance, the formation of a covalent flavin-protein linkage has been observed in the reaction of 2-thio-FAD-reconstituted p-hydroxybenzoate hydroxylase with hydrogen peroxide. While there is no direct evidence of this compound forming covalent adducts, the possibility cannot be entirely ruled out depending on the specific enzymatic environment. It has been noted that in some cases, a covalent bond can be formed via a threonine residue to the phosphate group of FMN, a mechanism that does not involve the isoalloxazine ring directly. rug.nl

The protein environment plays a paramount role in modulating the redox potential of the bound flavin, often shifting it by several hundred millivolts compared to the free flavin in solution. mdpi.com This tuning is essential for tailoring the enzyme's catalytic activity to its specific substrate and reaction type. springernature.com The key factors influencing the redox potential include hydrogen bonding, the polarity of the active site, electrostatic interactions, and steric strain imposed on the flavin. researchgate.netnih.govdiva-portal.org

Hydrogen bonding to the N(3)H of the flavin has been shown to modulate its reduction potential. mdpi.com Similarly, interactions with the protein backbone can have significant effects. nih.gov The introduction of the negatively charged carboxyethyl group in this compound would be expected to have a pronounced effect on its redox potential due to electrostatic interactions within the active site. A positively charged environment would stabilize the anionic semiquinone and hydroquinone (B1673460) forms of the flavin, thereby increasing its reduction potential. Conversely, a negatively charged environment would disfavor the reduced species and lower the redox potential. mdpi.com

Covalent attachment of FAD has been shown to raise the midpoint potential of the flavin, assisting in catalysis. nih.gov While this compound is typically non-covalently bound, the strong electrostatic interactions from its carboxyethyl group could mimic some of the redox-tuning effects of covalent attachment. The protein can also impose steric strain on the flavin, distorting it from planarity and thereby altering its redox properties. diva-portal.org This combination of steric and electrostatic effects allows the protein to fine-tune the flavin's reactivity for either one- or two-electron transfer processes. taylorfrancis.com

| Factor | Effect on Flavin Redox Potential | Reference |

| Hydrogen Bonding | Modulates potential by stabilizing specific redox states. | researchgate.netmdpi.com |

| Polarity of Active Site | A nonpolar environment can destabilize charged reduced species, lowering the potential. | researchgate.net |

| Electrostatic Interactions | Positive charges near the flavin stabilize anionic reduced forms, increasing the potential. | mdpi.com |

| Steric Strain | Distortion of the isoalloxazine ring can alter electronic properties and redox potential. | diva-portal.org |

Table 2: Factors Influencing Flavin Redox Potential. This interactive table summarizes the key factors within the protein environment that can modulate the redox potential of a bound flavin like this compound.

Non-Covalent Interactions Governing Flavin Binding

Flavin-Substrate Interactions in Catalytic Contexts

The catalytic prowess of flavin-dependent enzymes is intricately linked to the precise interactions between the flavin cofactor and its substrates within the enzyme's active site. These interactions are fundamental for molecular recognition, substrate positioning, and the subsequent chemical transformations.

Molecular Recognition and Substrate Positioning

The specific binding and orientation of substrates within the active site of flavoenzymes are critical determinants of catalytic efficiency and specificity. This molecular recognition is governed by a combination of shape complementarity and non-covalent interactions between the substrate and both the flavin cofactor and surrounding amino acid residues. uah.es

In many flavoenzymes, the active site is a cleft or pocket that provides a complementary shape to the substrate. uah.es This initial binding is often driven by hydrophobic interactions and van der Waals forces, which are particularly important for nonpolar substrates. For instance, in enzymes like salicylate (B1505791) hydroxylase, a hydrophobic region near the flavin cofactor aids in the binding of the aromatic substrate. researchgate.net

Hydrogen bonding plays a crucial role in the precise positioning of the substrate. The isoalloxazine ring of the flavin molecule possesses several hydrogen bond donor and acceptor sites, including the N(3)H, O(2), and O(4) positions. nih.gov These sites can form specific hydrogen bonds with polar functional groups on the substrate, ensuring its correct orientation for catalysis. Furthermore, amino acid residues within the active site contribute to a network of hydrogen bonds that further stabilize the substrate-flavin complex. acs.org In some cases, these interactions can induce conformational changes in the enzyme, bringing the flavin and substrate into closer proximity for the reaction to occur. acs.org

The positioning of the substrate relative to the reactive C4a-N5 locus of the isoalloxazine ring is paramount. nih.gov This precise orientation ensures that the subsequent chemical steps, such as hydride transfer or nucleophilic attack, occur with high efficiency and stereospecificity. The intricate interplay of these non-covalent forces dictates the substrate's position, a prerequisite for the catalytic events that follow.

Mechanisms of Substrate Chiral Induction and Regioselectivity

Many flavoenzyme-catalyzed reactions exhibit high degrees of stereoselectivity, producing a specific stereoisomer of the product, and regioselectivity, modifying a particular site on the substrate. These outcomes are a direct consequence of the chiral environment of the active site and the precise control over substrate orientation.

Chiral induction arises from the transfer of chirality from the enzyme's asymmetric environment to the product. rsc.org Even when the flavin cofactor itself is achiral, the surrounding protein, composed of chiral L-amino acids, creates a chiral pocket. This inherent chirality of the active site forces the substrate to bind in a specific orientation, exposing one face of a prochiral substrate to the reactive flavin intermediate. The subsequent reaction, therefore, proceeds preferentially on one side, leading to the formation of a single enantiomer of the product. chemrxiv.orguni-muenchen.de The attachment of chiral groups to a foldamer backbone, for example, can control the helical sense of the entire structure, demonstrating how point chirality can be amplified to larger-scale asymmetry. chemrxiv.org

Regioselectivity is also dictated by the specific positioning of the substrate relative to the flavin. The active site architecture ensures that only a particular functional group or region of the substrate is accessible to the catalytic machinery of the flavin. For example, in hydroxylation reactions catalyzed by flavin-dependent monooxygenases, the substrate is positioned such that a specific carbon atom is presented to the reactive C4a-peroxyflavin intermediate for oxygen insertion. acs.org The interaction between the substrate and active site residues, including the flavin, effectively shields other potential reaction sites, ensuring that the modification occurs at the desired position. researchgate.net

In some cases, the covalent attachment of the flavin to the protein can further influence stereoselectivity and regioselectivity by restricting the conformational freedom of the cofactor and precisely orienting its reactive centers. frontiersin.org The combination of these factors allows flavoenzymes to achieve remarkable control over the outcome of chemical reactions.

Self-Assembly and Supramolecular Chemistry of Flavin Derivatives

The ability of flavin derivatives, including this compound, to participate in self-assembly processes has opened up new avenues in supramolecular chemistry and materials science. These non-covalent assemblies can lead to the formation of well-defined nanostructures with emergent properties.

Design Principles for Flavin-Based Self-Assembled Structures

The design of flavin-based self-assembled structures hinges on the incorporation of molecular recognition motifs that drive the assembly process through specific non-covalent interactions. tandfonline.com A key principle is the use of complementary interactions to guide the formation of discrete and well-ordered supermolecules. researchgate.net

One successful strategy involves the use of hydrogen bonding. For instance, flavin derivatives can be functionalized with moieties capable of forming multiple hydrogen bonds, such as the 2,6-diaminopyridine (B39239) (DAP) unit. researchgate.net When mixed with a complementary partner, these modified flavins can self-assemble into defined structures, like helical tetrads. acs.org The specificity of the hydrogen bonding pattern dictates the stoichiometry and geometry of the resulting assembly.

Another important design principle is the exploitation of π-π stacking interactions. The planar aromatic system of the isoalloxazine ring of flavin is prone to stacking, which can be a major driving force for aggregation. mdpi.com By modifying the periphery of the flavin molecule, it is possible to tune the strength and directionality of these stacking interactions, thereby controlling the morphology of the resulting self-assembled structures. acs.org For example, the introduction of bulky side chains can hinder or direct the stacking in a particular manner.

Furthermore, the conjugation of flavins to other molecules, such as peptides or phospholipids, provides a powerful tool for creating functional self-assembling systems. rsc.orgacs.org In these cases, the self-assembly is often driven by the properties of the conjugated partner, with the flavin unit providing redox or photochemical activity to the final structure. The design of these hybrid molecules allows for the creation of, for example, redox-active peptide nanofibers or photoactive liposomes. rsc.orgresearchgate.net

| Design Principle | Interacting Moiety | Resulting Structure | Reference |

| Complementary Hydrogen Bonding | Diaminopyridine (DAP) | Helical Tetrads | acs.org |

| π-π Stacking | Isoalloxazine Ring | Aggregates, Dimers | mdpi.comacs.org |

| Conjugation | Peptides, Phospholipids | Nanofibers, Liposomes | rsc.orgacs.org |

Role of Non-Covalent Forces in Hierarchical Flavin Assemblies

The formation of complex, hierarchical flavin assemblies is orchestrated by a symphony of non-covalent interactions acting in concert. researchgate.net These weak forces, including hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions, are responsible for the stepwise organization of flavin molecules into larger and more intricate structures. numberanalytics.commdpi.comresearchgate.net

Hydrogen bonding is a highly directional and specific interaction that plays a crucial role in the initial recognition and assembly of flavin derivatives. numberanalytics.com It can dictate the formation of primary structures, such as dimers or small oligomers, by establishing a well-defined network of intermolecular connections. rsc.org

π-π stacking between the aromatic isoalloxazine rings is a major contributor to the stability of flavin assemblies. mdpi.com These interactions are less directional than hydrogen bonds but are significant in driving the aggregation of the primary structures into larger, extended architectures like columns or sheets. The stacking can be influenced by the electronic nature of substituents on the flavin ring.

The interplay of these non-covalent forces allows for the formation of hierarchical structures. For example, hydrogen bonding might lead to the formation of a primary chain, which then associates with other chains via π-π stacking to form a fibrillar structure. This hierarchical self-assembly process allows for the creation of complex and functional supramolecular materials from relatively simple flavin building blocks. researchgate.net

| Non-Covalent Force | Role in Assembly | Example | Reference |

| Hydrogen Bonding | Directional, specific recognition, formation of primary structures | Dimer formation | rsc.org |

| π-π Stacking | Stabilization of larger aggregates, formation of extended structures | Columnar or sheet-like structures | mdpi.com |

| Van der Waals Forces | Overall stabilization through close packing | Packing of alkyl side chains | researchgate.net |

| Electrostatic Interactions | Influence on overall shape and stability in charged systems | Assembly of charged flavin derivatives | numberanalytics.com |

Advanced Spectroscopic and Computational Methodologies for 10 Carboxyethyl Flavin Studies

Spectroscopic Approaches to Probing Flavin Dynamics and Environment

Spectroscopy serves as a powerful, non-invasive tool to explore the molecular intricacies of 10-(carboxyethyl)flavin. Various spectroscopic techniques provide unique insights into its electronic structure, conformational states, and interactions with its surroundings.

UV-Visible Absorption Spectroscopy for Redox State Characterization

UV-Visible absorption spectroscopy is fundamental in characterizing the different redox states of this compound: oxidized (quinone), one-electron reduced (semiquinone), and two-electron reduced (hydroquinone). Each state possesses a distinct spectral signature, allowing for their identification and quantification.

The oxidized form of flavins typically exhibits two main absorption bands in the visible region, corresponding to the S₀→S₁ and S₀→S₂ electronic transitions. For instance, oxidized Flavin Adenine (B156593) Dinucleotide (FAD) in solution shows peaks around 450 nm and 375 nm. nih.gov Upon reduction, these characteristic peaks diminish. The anionic semiquinone radical (Fl•−) displays broad absorption at longer wavelengths, while the fully reduced hydroquinone (B1673460) (FlH⁻) absorbs primarily in the UV region. nih.govresearchgate.net

The specific absorption maxima of this compound can be influenced by its environment, such as solvent polarity and pH. researchgate.net For example, the absorption spectrum of the oxidized form of a related flavoenzyme, RpaFixAB, shows a red-shift in its absorption peaks compared to free FAD, indicating perturbation by the protein environment. nih.gov The formation of the semiquinone state during photoreduction can be monitored by the appearance of a weak absorption band in the 515 nm to 660 nm range. researchgate.netmdpi.com The subsequent formation of the fully reduced hydroquinone is indicated by increasing absorption in the UV region, with isosbestic points observed at various wavelengths. mdpi.com

Table 1: Typical UV-Visible Absorption Maxima for Different Redox States of Flavins

| Redox State | Typical Absorption Maxima (nm) | Reference |

| Oxidized (Fl_ox) | ~375, ~450 | nih.gov |

| Anionic Semiquinone (Fl•−) | Broad absorption at longer wavelengths | nih.gov |

| Neutral Semiquinone (FlH•) | ~584 | researchgate.net |

| Anionic Hydroquinone (FlH⁻) | Primarily in the UV region | nih.gov |

Note: The exact absorption maxima can vary depending on the specific flavin derivative and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and for mapping its interactions with other molecules. nih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a three-dimensional picture of the molecule and its complexes can be constructed. nih.govnih.govmdpi.com

¹H, ¹³C, and ¹⁵N NMR are commonly employed to probe the electronic structure of the flavin ring system in its various redox states. nih.gov The chemical shifts of the flavin nuclei are sensitive to changes in the local electronic environment, providing insights into hydrogen bonding patterns and the effects of substituents. nih.gov For example, NMR studies on flavoproteins have utilized ¹³C- and ¹⁵N-labeled flavins to probe the coenzyme's environment within the protein. nih.gov

NMR is also powerful for studying the interactions between this compound and other molecules, such as proteins or small-molecule ligands. nih.govmdpi.com Chemical shift perturbation experiments can identify the binding interface, as the chemical shifts of nuclei at the interaction site will be altered upon complex formation. nih.gov Saturation Transfer Difference (STD) NMR is another technique used to identify the binding epitope of a ligand by observing which parts of the ligand are in close proximity to the macromolecule. nih.gov These methods provide valuable information on the specificity and nature of intermolecular interactions. nih.govmdpi.com

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics and Quenching

Time-resolved fluorescence spectroscopy is a key technique for investigating the dynamics of the electronically excited states of this compound. montana.edu This method measures the decay of fluorescence intensity over time following excitation by a short pulse of light, providing information on the fluorescence lifetime and the rates of various de-excitation processes. montana.eduspectroscopyonline.com

The fluorescence of flavins is highly sensitive to their environment and redox state. mdpi.com The oxidized form is typically fluorescent, with a lifetime that can be influenced by factors such as solvent, temperature, and the presence of quenching molecules. montana.eduresearchgate.net Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including collisional quenching, energy transfer, and the formation of non-fluorescent ground-state complexes. researchgate.netchalcogen.ro

By analyzing the fluorescence decay kinetics, one can elucidate the pathways of excited-state deactivation. For instance, the quenching of flavin fluorescence by other molecules can be studied to determine quenching rate constants and to understand the underlying quenching mechanism, which can be either dynamic (collisional) or static. researchgate.netnih.govplos.org Time-resolved fluorescence studies have been instrumental in understanding complex processes like Förster Resonance Energy Transfer (FRET) and the dynamics of photoinduced electron transfer. montana.edunih.gov The fluorescence decay of flavins is often multi-exponential, indicating the presence of different conformations or excited-state processes. spectroscopyonline.com

Circular Dichroism (CD) Spectroscopy for Conformational Studies and Chirality

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.netcreative-biostructure.comjascoinc.com While the flavin chromophore itself is achiral, it can become CD-active when placed in a chiral environment, such as when bound to a protein or when the isoalloxazine ring adopts a non-planar conformation. nih.govresearchgate.net

CD spectroscopy is particularly useful for studying the conformational changes in this compound and its interactions with macromolecules. mdpi.com The CD spectrum in the near-UV and visible regions is sensitive to the local environment of the flavin chromophore. nih.govresearchgate.net Changes in the CD signal can indicate alterations in the flavin's conformation or binding mode. For example, in studies of the flavoenzyme RpaFixAB, near-UV-visible CD spectroscopy was crucial in resolving the signals from two different FAD cofactors and assigning their respective reduction potentials. nih.gov The technique can also provide information about the tertiary structure of a protein to which the flavin is bound. researchgate.net

Vibrational Spectroscopy (e.g., Infrared, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound by probing its vibrational modes. researchgate.netsu.sefrontiersin.org These techniques are highly sensitive to molecular structure, including bond lengths, bond angles, and the strength of hydrogen bonds. frontiersin.orgesisresearch.org

IR and Raman spectra exhibit characteristic bands corresponding to the stretching and bending vibrations of specific functional groups within the molecule. su.sewhiterose.ac.uk For instance, the stretching vibrations of C=O, C=N, and C-N bonds in the isoalloxazine ring, as well as the vibrations of the carboxyethyl group, can be identified. esisresearch.org The positions and intensities of these bands can provide detailed information about the molecular structure and its response to environmental changes. researchgate.net

Vibrational spectroscopy is particularly powerful for analyzing hydrogen bonding interactions. esisresearch.org The formation of hydrogen bonds typically leads to a shift in the vibrational frequency of the involved groups, such as the C=O stretching mode. By monitoring these shifts, the nature and strength of hydrogen bonds between this compound and its surroundings can be investigated.

Table 2: Key Vibrational Modes in Flavins and their Typical Wavenumber Regions

| Vibrational Mode | Typical Wavenumber Region (cm⁻¹) | Reference |

| C=O Stretching | 1650 - 1750 | esisresearch.org |

| C=N Stretching | 1520 - 1580 | esisresearch.org |

| C-N Stretching | 1190 - 1330 | esisresearch.org |

| CH₂ Asymmetric Stretch | ~3000 | esisresearch.org |

| CH₂ Symmetric Stretch | ~2965 | esisresearch.org |

Computational Approaches to Flavin Reactivity and Interactions

Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for complementing experimental studies and providing deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound. rsc.orgumich.eduresearchgate.net

Computational approaches are also crucial for investigating reaction mechanisms and the nature of intermediates. acs.org For example, DFT calculations can be used to model the energetics of electron transfer reactions and to characterize the electronic properties of transient species like semiquinones. researchgate.net By combining quantum mechanics with molecular mechanics (QM/MM) methods, it is possible to study the behavior of this compound within a complex environment, such as the active site of an enzyme, providing a detailed picture of the interactions that govern its function. rsc.org

Molecular Dynamics (MD) Simulations of Flavin-Biomolecule Systems

Molecular Dynamics (MD) simulations have become an indispensable tool for exploring the conformational dynamics and interactions of flavins within biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time, which reveals how the flavin and its host protein or enzyme behave.

In the context of flavin-biomolecule systems, MD simulations are crucial for understanding how the protein environment influences the flavin's function. For instance, all-atom MD simulations of flavin adenine dinucleotide (FAD) within photoreceptors like Drosophila cryptochrome (B1237616) (dCRY) have shown that the reduction of the flavin cofactor can trigger significant conformational changes in the protein. pnas.orgnih.gov These simulations indicate that photoreduction to the anionic semiquinone state can destabilize protein regions like the C-terminal tail (CTT), leading to its release from the flavin-binding pocket. pnas.org The simulations often track key interactions, such as hydrogen bonds between the flavin and nearby amino acid residues (e.g., a conserved histidine), to reveal the atomistic details of the signaling mechanism. pnas.orgnih.gov

The general workflow for such a simulation involves several key steps, starting from a known crystal structure and culminating in detailed analysis of the biomolecular motion.

| MD Simulation Step | Description | Typical Software/Force Field |

| System Setup | The initial atomic coordinates are obtained from a protein database (PDB). Missing residues or atoms are modeled, and the protonation states of amino acids are determined for a physiological pH. | AMBER, GROMACS, CHARMM |

| Solvation & Ionization | The flavin-protein complex is placed in a periodic box of explicit water molecules (e.g., TIP3P model), and ions (like Na⁺ or Cl⁻) are added to neutralize the system and mimic physiological salt concentrations. | ff14SB (protein), GAFF (ligand) |

| Energy Minimization | The system's energy is minimized to relax any steric clashes or unfavorable geometries introduced during the setup phase. This is typically done using algorithms like steepest descent followed by conjugate gradient. | AMBER, NAMD |

| Equilibration | The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure under restraints, allowing the solvent to arrange naturally around the solute. This is done in NVT (constant volume) and NPT (constant pressure) ensembles. | GROMACS, AMBER |

| Production Run | The restraints are removed, and the simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the flavin-biomolecule system. | ACEMD, OpenMM |

| Trajectory Analysis | The resulting trajectory is analyzed to calculate structural and dynamic properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond occupancy, and principal component analysis (PCA) of motions. | VMD, PyMOL, GROMACS tools |

MD simulations are particularly powerful for studying how modifications to the flavin, such as the carboxyethyl group at the N10 position in this compound, might alter its interaction with the surrounding protein matrix, affecting solubility, binding affinity, and ultimately, its catalytic or signaling function.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Reaction Pathways

While MD simulations excel at describing large-scale molecular motions, they rely on classical mechanics and cannot explicitly model electronic rearrangements, such as bond breaking/formation or electron transfer. For this, Quantum Mechanical (QM) methods are required. However, applying QM to an entire protein is computationally prohibitive. The hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach offers a solution by treating a small, chemically active region (e.g., the flavin isoalloxazine ring and key active site residues) with a high-level QM method, while the rest of the protein and solvent are described by a classical MM force field. mpg.denih.gov

This partitioning allows for the accurate study of chemical reactions and electronic phenomena within large biological systems. mpg.de The QM/MM methodology is essential for investigating the redox properties of flavins, which are central to their biological function. nih.gov Calculations can map changes in the electrostatic potential as the flavin undergoes reduction, providing insight into how the protein environment "tunes" the flavin's redox potential. nih.gov

Several QM/MM schemes exist, differing primarily in how the boundary and the interaction between the QM and MM regions are handled.

| QM/MM Scheme | Description of QM-MM Interaction | Advantages | Limitations |

| Mechanical Embedding | The QM and MM regions interact through classical electrostatic terms (e.g., Coulomb's law using partial charges). The MM atoms do not influence the QM wavefunction directly. | Computationally less expensive; straightforward to implement. | Less accurate as it neglects the polarization of the QM region's electron density by the MM environment. |

| Electrostatic Embedding | The partial charges of the MM atoms are included directly in the one-electron Hamiltonian of the QM calculation. This allows the QM wavefunction to be polarized by the MM environment. mpg.de | More physically realistic and accurate, capturing the electrostatic influence of the protein on the QM region. | Computationally more demanding; requires careful parameterization of the QM/MM boundary. |

| Polarizable Embedding | In addition to electrostatic embedding, the MM region is also allowed to be polarized by the QM region, using polarizable force fields. | Highest level of accuracy, capturing mutual polarization effects between the QM and MM regions. | Very computationally expensive; force field parameterization is complex. |

For a compound like this compound, QM/MM simulations can be used to model its reaction pathways in an enzyme active site, calculate activation energy barriers for dehydrogenation reactions, or study the mechanism of electron transfer from a substrate.

Density Functional Theory (DFT) for Spectral Prediction and Electronic Transitions

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of molecules. mdpi.com Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy based on the spatially dependent electron density. For studying excited states and electronic spectra, the time-dependent extension of DFT (TD-DFT) is widely used. researchgate.net

TD-DFT is particularly well-suited for simulating the UV-visible absorption spectra of flavins. researchgate.netresearchgate.net These calculations can predict the energies and intensities of electronic transitions, which correspond to the absorption bands observed experimentally. By analyzing the molecular orbitals involved in these transitions, they can be assigned to specific types, such as π→π* or n→π* transitions. This information is critical for interpreting the photophysical and photochemical properties of this compound.

Studies on flavin analogs like lumiflavin (B1675435) have demonstrated that TD-DFT, when paired with appropriate basis sets and exchange-correlation functionals (like B3LYP), can produce reasonably accurate absorption energies for both singlet and triplet excited states. researchgate.net

| Computational Parameter | Influence on Spectral Prediction | Example/Rationale |

| Exchange-Correlation Functional | Determines the accuracy of the calculated energies. Hybrid functionals often provide a good balance of accuracy and cost. | B3LYP, CAM-B3LYP, ωB97X-D. Different functionals may perform better for different types of excited states (e.g., valence vs. charge-transfer). |

| Basis Set | Describes the atomic orbitals used to build the molecular orbitals. Larger basis sets with diffuse and polarization functions are needed for accurate excited-state calculations. | 6-31+G(d,p), aug-cc-pVTZ. Diffuse functions are crucial for describing weakly bound electrons and n→π* transitions. researchgate.net |

| Solvent Model | Accounts for the influence of the solvent environment on the electronic structure. | Implicit models (e.g., PCM) or explicit solvent molecules (microsolvation) can be used. nih.gov Solvent polarity can shift spectral bands (solvatochromism). |

| Geometry | Calculations are often performed on a geometry optimized for either the ground state (for absorption) or an excited state (for fluorescence). | Ground state (S₀) geometry for absorption spectra; First excited singlet state (S₁) geometry for emission spectra. |

By applying DFT and TD-DFT, researchers can predict how the carboxyethyl substituent on this compound might perturb the electronic structure of the isoalloxazine ring, leading to shifts in its absorption and fluorescence spectra compared to other flavins like riboflavin (B1680620) or FMN.

Theoretical Modeling of Excited State Proton Transfer Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is an ultrafast photochemical process where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation. nih.govmdpi.com This process is a crucial de-excitation pathway that provides photostability to many biological and artificial systems. mdpi.com The process often occurs on sub-100 femtosecond timescales. nih.gov

In flavins, proton transfer events are fundamental to many catalytic cycles. While ESIPT is typically associated with pre-existing intramolecular hydrogen bonds, the principles of modeling excited-state reactivity are applicable to flavins in various environments. Theoretical modeling of these phenomena involves mapping the potential energy surfaces (PES) of both the ground and excited electronic states. researchgate.net

Upon absorption of a photon, the molecule transitions from the ground state (GS) to an excited state (ES). In the excited state, the acidity and basicity of functional groups can change dramatically, often creating a large driving force for proton transfer. The theoretical investigation of this process typically involves:

Static Quantum Chemistry Calculations: Methods like TD-DFT are used to calculate the PES along the proton transfer reaction coordinate. This helps identify the initial excited state, the transition state for proton transfer, and the final proton-transferred tautomer state. researchgate.netusu.edu

Molecular Dynamics Simulations: To capture the dynamic nature of the process, non-adiabatic molecular dynamics simulations are employed. These methods, such as trajectory surface hopping (TSH), can simulate the motion of the nuclei on the excited-state PES and model the transitions between different electronic states. mdpi.com

For this compound, the terminal carboxylic acid group introduces a potential site for proton transfer, either intramolecularly to an acceptor site on the flavin ring (like the N1 or O2 positions) or intermolecularly to a solvent molecule or a basic residue in an enzyme's active site. Theoretical models can predict the feasibility and dynamics of such proton transfer events following photoexcitation, which could be a key aspect of its photochemical behavior.

| Theoretical Approach | Focus of Investigation | Key Output |

| Static PES Scans (e.g., using TD-DFT) | Energetics of the proton transfer pathway in the ground and excited states. | Energy barriers, stability of tautomers, changes in geometry upon excitation. usu.edu |

| Conical Intersection Searches | Locating points where potential energy surfaces cross, which facilitate rapid non-radiative decay back to the ground state. | Geometries of conical intersections, understanding of photostability mechanisms. |

| Non-Adiabatic Molecular Dynamics (e.g., TSH) | Simulating the real-time evolution of the molecule after photoexcitation. | Timescales for proton transfer, branching ratios between competing decay pathways (fluorescence vs. proton transfer). mdpi.com |

These advanced computational methodologies provide a powerful, multi-faceted approach to understanding the structure, function, and reactivity of this compound at an unprecedented level of detail.

Emerging Research Directions and Biotechnological Paradigms Involving Flavin Derivatives

Flavin Analogs in Enzyme Engineering and Directed Evolution for Enhanced Catalysis

The application of flavin analogs, including 10-substituted derivatives like 10-(Carboxyethyl)flavin, is a key strategy in enzyme engineering. These synthetic cofactors can be introduced into flavoenzyme active sites to modulate their catalytic properties. The process of directed evolution, which mimics natural selection in a laboratory setting, can then be used to screen vast libraries of enzyme variants for enhanced activity with the non-natural flavin analog. While specific studies detailing the use of this compound in directed evolution campaigns are not extensively documented, the general principles of this approach are well-established. By introducing a synthetic flavin, the catalytic landscape of the enzyme is altered, creating new opportunities for evolution to optimize catalysis for novel substrates or reaction conditions. This can lead to biocatalysts with improved stability, altered substrate specificity, and enhanced reaction rates.

Rational Design Principles for Flavin-Based Biocatalysts and Their Applications

Rational design offers a complementary approach to directed evolution for creating novel flavin-based biocatalysts. nih.govresearchgate.net This strategy relies on a detailed understanding of the enzyme's structure and catalytic mechanism to make targeted modifications. The introduction of a flavin analog such as this compound can be a central element of this design process. The carboxyethyl group at the N10 position can be exploited to form new interactions within the enzyme's active site, potentially reorienting the flavin cofactor or altering its redox potential. Computational modeling and protein engineering techniques are employed to predict and implement amino acid substitutions that can best accommodate the synthetic flavin and optimize the desired catalytic function. nih.gov Flavoenzymes engineered through rational design have broad applications in biocatalysis, including the synthesis of pharmaceuticals and fine chemicals, due to their high selectivity and efficiency under mild reaction conditions. nih.govnih.gov

Mechanistic Understanding for Advanced Biosensor Development Utilizing Flavin Derivatives

Flavin derivatives are attractive components for the development of advanced biosensors due to their inherent electrochemical and photophysical properties. The redox activity of the isoalloxazine ring system allows for the sensitive detection of analytes through electrochemical methods. While specific biosensors based on this compound are not widely reported, the principles of flavin-based sensing are applicable. The carboxyethyl group could serve as a linker for immobilization onto an electrode surface or for conjugation with other biorecognition elements. A mechanistic understanding of the electron transfer processes between the flavin analog and the target analyte is crucial for designing sensitive and selective biosensors. These biosensors have potential applications in medical diagnostics, environmental monitoring, and food safety.

Fundamental Photochemistry of Flavin Analogs in Advanced Material Science

The isoalloxazine ring of flavins is a potent photosensitizer, capable of absorbing blue light and initiating photochemical reactions. taylorfrancis.comresearchgate.net Upon photoexcitation, flavins can generate reactive oxygen species or participate in electron transfer reactions. The substituent at the N10 position can influence the photochemical properties of the flavin. For this compound, the electronic nature of the carboxyethyl group would be expected to modulate the energy levels of the flavin's excited states and its redox potentials in these states. These photochemical properties are of interest in advanced material science for applications such as photoredox catalysis, where flavins can act as environmentally friendly catalysts for organic synthesis. nih.govnih.gov The ability to tune the photochemical properties of flavins through synthetic modification of the N10 position is a key area of research. researchgate.net

Elucidation of Novel Flavin-Dependent Enzymatic Reactions and Their Physiological Roles

Flavin-dependent enzymes catalyze a vast array of biochemical reactions that are essential for life. nih.govnih.gov These enzymes are involved in metabolism, DNA repair, and bioluminescence, among other processes. While this compound is a synthetic analog and not a naturally occurring cofactor, its study can provide insights into the mechanisms of natural flavoenzymes. By incorporating this analog into flavoenzymes, researchers can probe the role of the N10 substituent in catalysis and cofactor binding. The elucidation of novel enzymatic reactions often involves identifying enzymes with unusual substrate specificities or catalytic mechanisms. While there are no known natural enzymes that utilize this compound, the study of how engineered enzymes might interact with this analog could lead to the discovery of new biocatalytic transformations. The physiological roles of natural flavin derivatives are diverse, and understanding their function provides a foundation for the development of new therapeutic agents and biotechnological tools. mdpi.comvt.edu

Q & A

Q. What are the best practices for disclosing conflicts of interest in studies involving proprietary this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.